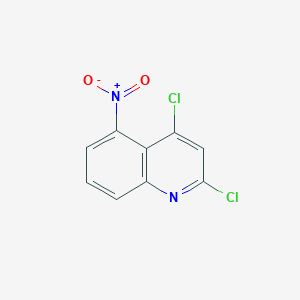![molecular formula C10H14O3 B15231712 Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15231712.png)
Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol This compound is characterized by its unique bicyclo[311]heptane structure, which imparts distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate typically involves the reaction of bicyclo[3.1.1]heptane derivatives with formylating agents under controlled conditions. One common method includes the use of formic acid and methanol in the presence of a catalyst to achieve the desired formylation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories using small-scale synthetic routes. Industrial-scale production would likely involve optimization of the synthetic route to enhance yield and purity, as well as the implementation of safety protocols to handle the reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 5-carboxybicyclo[3.1.1]heptane-1-carboxylate.
Reduction: 5-hydroxymethylbicyclo[3.1.1]heptane-1-carboxylate.
Substitution: Various substituted bicyclo[3.1.1]heptane derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of high-energy density compounds and other specialized materials.
Wirkmechanismus
The mechanism of action of Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes to the structure and function of the target molecules, thereby exerting the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate can be compared to other bicyclic compounds, such as:
Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate: Similar structure but with an amino group instead of a formyl group.
5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic Acid: Contains a methoxycarbonyl group instead of a formyl group.
3-Azabicyclo[3.1.1]heptanes:
These compounds share the bicyclo[31
Eigenschaften
Molekularformel |
C10H14O3 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-13-8(12)10-4-2-3-9(5-10,6-10)7-11/h7H,2-6H2,1H3 |
InChI-Schlüssel |
WTGXVDNSXCTUEG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CCCC(C1)(C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)

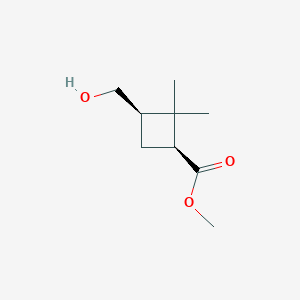
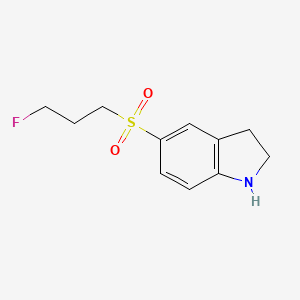

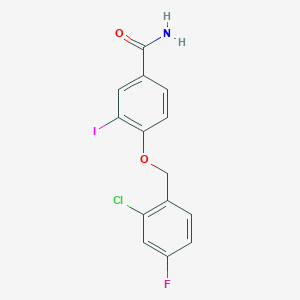
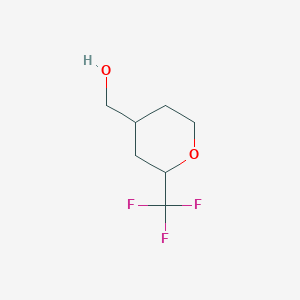
![(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B15231699.png)
